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Compound of Interest

Compound Name: 4-Hydroxy-6-methylnicotinic acid

Cat. No.: B1337402 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-6-methylnicotinic acid (CAS No: 67367-33-3), a pyridine derivative of interest in

medicinal chemistry and drug development. This document details its predicted and known

spectroscopic characteristics, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data. Furthermore, it outlines standardized experimental protocols for

acquiring such spectra, ensuring reproducibility and accuracy in research and development

settings.

Core Spectroscopic Data
The structural elucidation of 4-Hydroxy-6-methylnicotinic acid, a molecule with the chemical

formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is reliant on a combination of

modern spectroscopic techniques. Due to the limited availability of public experimental spectra

for this specific compound, this guide presents a combination of data derived from closely

related compounds and predicted values, alongside confirmed mass spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The following data is based on the analysis of the closely related compound, methyl

4-hydroxy-6-methylnicotinate, and predictive models.
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¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to reveal the chemical environment of the protons in the

molecule. The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized

below.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.5 Broad Singlet 1H -COOH

~11.5 Broad Singlet 1H -OH

~7.9 Singlet 1H H-2 (Pyridine ring)

~6.2 Singlet 1H H-5 (Pyridine ring)

~2.3 Singlet 3H -CH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule. The predicted chemical shifts are presented below.

Chemical Shift (δ) ppm Assignment

~170 -COOH

~165 C-4

~155 C-6

~145 C-2

~115 C-3

~110 C-5

~20 -CH₃

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 4-Hydroxy-6-methylnicotinic acid are predicted

based on the functional groups present.

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic acid)

~3100 Medium O-H stretch (Phenolic)

~3050 Weak Aromatic C-H stretch

~2950 Weak Aliphatic C-H stretch

1720-1680 Strong C=O stretch (Carboxylic acid)

1620-1580 Medium-Strong
C=C and C=N stretching

(Pyridine ring)

1450-1350 Medium C-H bending

1300-1200 Medium C-O stretching

~900 Medium, Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

Parameter Value Source

Molecular Weight 153.14 g/mol [Computed by PubChem][1]

Exact Mass 153.0426 g/mol [Computed by PubChem][1]

Monoisotopic Mass 153.042593085 Da [Computed by PubChem][1]

Expected Fragmentation: In electrospray ionization (ESI) mass spectrometry, the protonated

molecule [M+H]⁺ at m/z 154.0504 would be expected. Key fragmentation pathways would likely

involve the loss of H₂O (m/z 136.0398) and CO₂ (m/z 110.0606) from the carboxylic acid group.
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for 4-Hydroxy-6-
methylnicotinic acid.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 4-Hydroxy-6-methylnicotinic acid.

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or D₂O with a pH indicator).

Transfer the solution into a 5 mm NMR tube.

Data Acquisition (¹H NMR):

Use a 400 MHz or higher field NMR spectrometer.

Acquire the spectrum at room temperature.

Typical parameters:

Pulse sequence: zg30

Number of scans: 16-64

Relaxation delay: 1.0 s

Acquisition time: ~4 s

Spectral width: -2 to 16 ppm

Data Acquisition (¹³C NMR):

Use the same spectrometer.

Typical parameters:
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Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024 or more (due to low natural abundance of ¹³C)

Relaxation delay: 2.0 s

Spectral width: -10 to 220 ppm

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and

39.52 ppm for ¹³C).

FT-IR Spectroscopy
Sample Preparation (ATR Method):

Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) of the FT-IR

spectrometer is clean.

Place a small amount of solid 4-Hydroxy-6-methylnicotinic acid directly onto the ATR

crystal.

Apply pressure with the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background to generate the final transmittance or absorbance spectrum.

Record the spectrum over the mid-IR range of 4000-400 cm⁻¹.
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Mass Spectrometry (LC-MS with ESI)
Sample Preparation:

Prepare a stock solution of 4-Hydroxy-6-methylnicotinic acid (e.g., 1 mg/mL) in a

suitable solvent such as methanol or a mixture of water and methanol.

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the

mobile phase.

Liquid Chromatography (LC) Conditions (for separation if needed):

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

Flow rate: 0.2-0.4 mL/min.

Injection volume: 1-5 µL.

Mass Spectrometry (MS) Conditions (Electrospray Ionization - ESI):

Ionization mode: Positive (to observe [M+H]⁺) and/or Negative (to observe [M-H]⁻).

Capillary voltage: 3-4 kV.

Drying gas flow: 8-12 L/min.

Drying gas temperature: 300-350 °C.

Nebulizer pressure: 30-50 psi.

Scan range: m/z 50-300.
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For fragmentation analysis (MS/MS), select the precursor ion (e.g., m/z 154.05) and apply

a collision energy to induce fragmentation.

Mandatory Visualization
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of an organic compound such as 4-Hydroxy-6-methylnicotinic acid.

Spectroscopic Analysis Workflow for 4-Hydroxy-6-methylnicotinic Acid
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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